Superior In Vivo Neuronal Activation and Pure Antagonism Versus (S)-WAY-100135
WAY 100635 oxalate is a pure 5-HT1A antagonist that significantly increases serotonergic neuronal activity in behaving cats, in stark contrast to its predecessor (S)-WAY-100135, which exhibits partial agonist properties and depresses neuronal activity [1]. Systemic administration of WAY 100635 (0.025-0.5 mg/kg i.v.) dose-dependently increased the firing rate of dorsal raphe nucleus (DRN) serotonergic neurons during wakefulness, whereas (S)-WAY-100135 (0.025-1.0 mg/kg i.v.) caused a moderate depression at all tested doses [1]. Furthermore, WAY 100635 at doses as low as 0.1 mg/kg i.v. completely blocked the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, while (S)-WAY-100135 (0.5 mg/kg i.v.) only weakly attenuated this effect [1]. This demonstrates that (S)-WAY-100135 does not act as a selective 5-HT1A antagonist in vivo, making WAY 100635 the unequivocal choice for studies requiring pure receptor blockade [1].
| Evidence Dimension | Effect on DRN Serotonergic Neuronal Activity |
|---|---|
| Target Compound Data | 0.025-0.5 mg/kg i.v. produced a significant increase in firing rate; 0.1 mg/kg i.v. completely blocked 8-OH-DPAT-induced inhibition |
| Comparator Or Baseline | (S)-WAY-100135: 0.025-1.0 mg/kg i.v. produced moderate depression of firing rate at all doses; 0.5 mg/kg i.v. weakly attenuated 8-OH-DPAT effect |
| Quantified Difference | WAY 100635 increases activity vs (S)-WAY-100135 decreases activity; WAY 100635 fully blocks agonist at 0.1 mg/kg vs (S)-WAY-100135 weak attenuation at 5x higher dose |
| Conditions | In vivo single-unit recordings in the dorsal raphe nucleus of freely moving cats |
Why This Matters
This direct in vivo comparison eliminates (S)-WAY-100135 as a viable alternative for studies investigating 5-HT1A autoreceptor-mediated feedback inhibition, ensuring experimental outcomes are not confounded by off-target partial agonism.
- [1] Fornal CA, Metzler CW, Gallegos RA, et al. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics. 1996;278(2):752-762. View Source
